molecular formula C21H20N2O4S2 B6560692 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide CAS No. 946336-06-7

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide

Cat. No.: B6560692
CAS No.: 946336-06-7
M. Wt: 428.5 g/mol
InChI Key: PJZZSEBSICAQJX-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide (CAS: 946336-06-7) is a tetrahydroquinoline (THQ) derivative with a molecular formula of C₂₁H₂₀N₂O₄S₂ and a molecular weight of 428.5 g/mol . The compound features a 4-methoxybenzenesulfonyl group at the 1-position of the THQ core and a thiophene-2-carboxamide substituent at the 6-position. The 4-methoxybenzenesulfonyl group likely enhances solubility and influences binding interactions compared to other substituents.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-27-17-7-9-18(10-8-17)29(25,26)23-12-2-4-15-14-16(6-11-19(15)23)22-21(24)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZZSEBSICAQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Tetrahydroquinoline Amine

The core intermediate is synthesized via sulfonylation of 1,2,3,4-tetrahydroquinolin-6-amine using 4-methoxybenzenesulfonyl chloride . This reaction is typically conducted in aqueous alkaline conditions:

Procedure :

  • Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (10 mmol) in water (20 mL).

  • Add 4-methoxybenzenesulfonyl chloride (30 mmol) and adjust pH to 8–9 using saturated Na₂CO₃.

  • Stir at room temperature for 4–6 hours, monitoring progress via TLC.

  • Acidify with concentrated HCl to precipitate the product.

  • Purify via silica gel chromatography (hexane:EtOAc, 6:4).

Yield : 80–95%.
Key Analysis :

  • The base (Na₂CO₃) facilitates deprotonation of the amine, enhancing nucleophilic attack on the sulfonyl chloride.

  • Excess sulfonyl chloride ensures complete conversion, though stoichiometric adjustments may reduce byproducts.

Alternative Catalytic Methods Using Heteropolyacids

Source describes a reusable Preyssler heteropolyacid catalyst (H₁₄[NaP₅W₃₀O₁₁₀]) for N-sulfonylation of tetrahydroquinoline derivatives.

Procedure :

  • Mix 1,2,3,4-tetrahydroquinolin-6-amine (10 mmol) with 4-methoxybenzenesulfonyl chloride (12 mmol) in toluene.

  • Add 0.5 mol% Preyssler catalyst supported on silica (PASiO₂40).

  • Heat at 70°C for 2–3 hours.

  • Filter and concentrate the mixture, then purify via recrystallization.

Yield : 90–98%.
Advantages :

  • Catalyst recyclability (up to 5 cycles without significant activity loss).

  • Reduced reaction time compared to aqueous methods.

Amidation with Thiophene-2-Carboxylic Acid

Propanephosphonic Acid Anhydride (T3P)-Mediated Coupling

Source highlights T3P as an efficient coupling agent for amidation in tetrahydroisoquinoline derivatives, applicable to the target compound.

Procedure :

  • Dissolve 1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (5 mmol) and thiophene-2-carboxylic acid (6 mmol) in dichloromethane (15 mL).

  • Add T3P (50% in EtOAc, 7.5 mmol) and triethylamine (10 mmol).

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane:EtOAc, 7:3).

Yield : 75–85%.
Mechanistic Insights :

  • T3P activates the carboxylic acid as a mixed anhydride, facilitating nucleophilic attack by the amine.

  • Triethylamine scavenges HCl, preventing side reactions.

Carbodiimide-Based Activation (EDC/HOBt)

While not explicitly cited in provided sources, carbodiimide reagents like EDC and HOBt are widely used for amidation.

Hypothetical Protocol :

  • Combine thiophene-2-carboxylic acid (5 mmol), EDC (6 mmol), and HOBt (6 mmol) in DMF (10 mL).

  • Stir for 30 minutes, then add 1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (5 mmol).

  • React for 24 hours at room temperature.

  • Purify via precipitation or chromatography.

Expected Yield : 70–80% (based on analogous reactions).

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield Advantages Limitations
Aqueous sulfonylationNa₂CO₃, H₂O, rt80–95%Simple setup, high yieldExcess sulfonyl chloride required
Preyssler catalystPASiO₂40, toluene, 70°C90–98%Recyclable catalyst, fastRequires specialized catalyst
T3P-mediated amidationT3P, Et₃N, DCM, rt75–85%Mild conditions, minimal racemizationCost of T3P
EDC/HOBt couplingEDC, HOBt, DMF, rt70–80%*Widely accessible reagentsLonger reaction time

Optimization Challenges and Solutions

Epimerization During Amidation

In T3P-mediated reactions, base-induced epimerization at stereocenters is a risk. Source observed epimerization in tetrahydroisoquinoline derivatives, mitigated by:

  • Lowering reaction temperature to 0°C.

  • Using sterically hindered bases (e.g., DIPEA).

Byproduct Formation in Sulfonylation

Excess sulfonyl chloride may generate bis-sulfonylated byproducts. Countermeasures include:

  • Stepwise addition of sulfonyl chloride.

  • Employing molecular sieves to absorb HCl.

Scalability and Industrial Relevance

The Preyssler catalyst method is scalable for kilogram-scale production due to:

  • High turnover number (TON > 200).

  • Minimal catalyst loading (0.5 mol%).

  • Compatibility with toluene, a low-cost solvent.

For amidation, T3P is preferred in industrial settings despite cost, as it avoids carbodiimide-related urea byproducts .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

  • Reduction: : The compound can be reduced to remove functional groups or to convert double bonds to single bonds.

  • Substitution: : The methoxybenzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Reduced forms of the compound.

  • Substitution: : Substituted derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential in treating various diseases.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The THQ core is a versatile scaffold modified to optimize pharmacological properties. Key analogues include:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxybenzenesulfonyl (1-position); Thiophene-2-carboxamide (6-position) 428.5 Sulfonyl group enhances polarity; methoxy improves solubility.
Compound 70 Piperidin-4-yl (1-position); Thiophene-2-carboximidamide (6-position) Not provided Dihydrochloride salt; 72.6% synthesis yield; >95% HPLC purity.
Compound 28 2-(Piperidin-1-yl)ethyl (1-position); Thiophene-2-carboximidamide (6-position) Not provided Dihydrochloride salt; synthesized via HCl treatment.
Ramnauth et al. (2012) 2-(Methylamino)ethyl (1-position); Thiophene-2-carboximidamide (6-position) Not provided Selective nNOS inhibitor; preclinical candidate.
CAS 946212-58-4 4-Chlorophenoxy acetamide (side chain); 4-Methoxybenzenesulfonyl (1-position) 487.0 Larger substituent increases molecular weight.
CAS 899964-33-1 Oxalamide linker; Thiophene-2-carbonyl (1-position) 433.5 Oxalamide group introduces hydrogen-bonding potential.

Key Observations :

  • Sulfonyl vs. Amine Substituents: The target compound’s 4-methoxybenzenesulfonyl group contrasts with amine-based substituents (e.g., piperidinyl or methylaminoethyl in Compounds 70 and Ramnauth et al.). Sulfonyl groups may improve metabolic stability and target binding due to their electron-withdrawing nature .
  • Carboxamide vs. Carboximidamide : The target compound’s carboxamide group differs from carboximidamide derivatives (e.g., Compound 70), which may alter hydrogen-bonding interactions and enzymatic inhibition profiles .

Physical and Spectroscopic Properties

  • Molecular Weight : The target compound (428.5 g/mol) is lighter than analogues with bulky substituents (e.g., 487.0 g/mol for CAS 946212-58-4 ).
  • IR Spectroscopy : Sulfonyl groups (e.g., in ) show C=S stretching at 1243–1258 cm⁻¹ , while triazole derivatives lack carbonyl bands, confirming tautomeric forms .

Biological Activity

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C26H28N2O6S
  • Molecular Weight : 496.58 g/mol

The presence of the methoxybenzenesulfonyl group and the thiophene-2-carboxamide moiety suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related methoxybenzoyl-thiazole derivatives have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells . This mechanism is crucial as it highlights the compound's potential as an antitumor agent.

Table 1: Summary of Anticancer Activity Studies

CompoundMechanism of ActionCancer TypeIn Vivo Efficacy
SMART-HTubulin inhibitionProstate%T/C: 4% - 30%
SMART-FTubulin inhibitionMelanoma%T/C: 4% - 30%

The biological activity of this compound may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis .
  • Induction of Apoptosis : The arrest in the cell cycle leads to programmed cell death, which is a critical pathway exploited in cancer therapies.

Multidrug Resistance (MDR)

One significant advantage of this class of compounds is their potential to overcome multidrug resistance (MDR), a common challenge in cancer treatment. Compounds like SMART-H and SMART-F have shown efficacy against both parental and MDR-overexpressing cancer cell lines, indicating their ability to circumvent P-glycoprotein-mediated drug resistance .

Study 1: Efficacy in Prostate Cancer Models

In a study involving human prostate cancer xenografts (PC-3), treatment with SMART compounds resulted in significant tumor growth inhibition without notable neurotoxicity. The results indicated that these compounds could serve as viable alternatives to existing FDA-approved drugs .

Study 2: Melanoma Treatment

Another investigation into melanoma models (A375) demonstrated that treatment with SMART compounds led to substantial reductions in tumor size and improved survival rates compared to control groups. This reinforces the therapeutic potential of targeting tubulin dynamics in cancer therapy .

Q & A

Q. Characterization Methods :

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (reverse-phase) to assess purity (>95% typically required) .

How do the sulfonamide and thiophene moieties influence biological activity?

Basic Research Question

  • The sulfonamide group enhances solubility and enables hydrogen bonding with enzymatic targets (e.g., kinases or proteases), as seen in structurally analogous compounds .
  • The thiophene ring contributes to π-π stacking interactions in receptor binding, observed in studies of similar carboxamide derivatives .
  • Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., 4-methoxy) on the benzenesulfonyl moiety improve metabolic stability .

What strategies optimize reaction yields during sulfonylation or acylation steps?

Advanced Research Question

  • Temperature control : Sulfonylation reactions often require low temperatures (0–5°C) to minimize side reactions .
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Solvent optimization : Anhydrous DMF or dichloromethane improves sulfonamide coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials .

How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Advanced Research Question

  • Complementary techniques : Cross-validate NMR assignments with 2D-COSY or HSQC to resolve overlapping signals .
  • Computational validation : Compare experimental 13C NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
  • Isotopic labeling : Use deuterated analogs to confirm proton assignments in complex regions (e.g., tetrahydroquinoline protons) .

What methodologies elucidate the compound’s mechanism of action in enzymatic systems?

Advanced Research Question

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., COX-2 or kinases) using fluorogenic substrates .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified proteins .
  • Molecular docking : Simulate interactions using crystallographic data (e.g., PDB ID 1CX2 for sulfonamide-binding enzymes) .
  • Mutagenesis studies : Identify critical binding residues by testing activity against enzyme mutants .

How does the compound’s stability under physiological conditions impact in vitro assays?

Advanced Research Question

  • pH stability profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis in acidic conditions .
  • Microsomal stability assays : Use liver microsomes to assess metabolic breakdown (half-life <30 min suggests poor bioavailability) .
  • Light sensitivity : Protect from UV exposure during storage, as thiophene derivatives may undergo photodegradation .

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